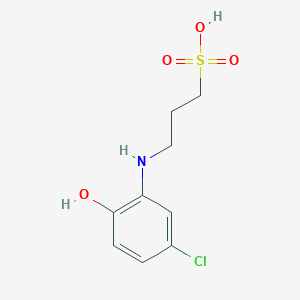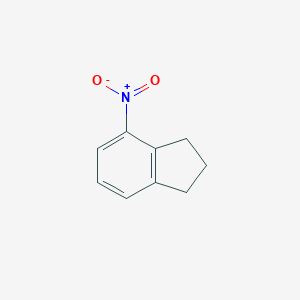
4-Nitroindan
Vue d'ensemble
Description
4-Nitroindan, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyse
Le composé est également étudié dans la recherche en catalyse. Sa structure peut être modifiée pour créer des catalyseurs qui facilitent diverses réactions chimiques, ce qui peut accroître l’efficacité et la sélectivité des procédés industriels.
Chacune de ces applications exploite les propriétés chimiques uniques du 4-Nitroindan, démontrant sa polyvalence et son importance dans la recherche scientifique. Bien que les résultats de la recherche n’aient pas fourni d’exemples concrets d’applications, les rôles généraux de ces composés dans ces domaines sont bien établis au sein de la communauté scientifique .
Mécanisme D'action
Target of Action
The specific targets of 4-Nitroindan are currently unknown. Nitro-substituted compounds often act as electrophiles, reacting with nucleophilic centers in biological molecules. Indenes, on the other hand, are aromatic hydrocarbons that can interact with a variety of biological targets through hydrophobic interactions and π-π stacking .
Mode of Action
Without specific information on this compound, it’s challenging to provide a detailed mode of action. The indene moiety could interact with biological targets through hydrophobic interactions .
Biochemical Pathways
The exact biochemical pathways influenced by this compound are not known. Nitro compounds can participate in redox reactions, potentially affecting oxidative stress pathways. Indenes may interact with various enzymes and receptors, influencing their activity .
Pharmacokinetics
Nitro compounds are often metabolized through reduction, while indenes are typically lipophilic, suggesting they might be widely distributed in the body .
Result of Action
Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes .
Action Environment
The action of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the reactivity of nitro groups can be influenced by pH, while the lipophilicity of indenes could affect their distribution in different cellular environments .
Propriétés
IUPAC Name |
4-nitro-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQABKMBXKCJTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188255 | |
| Record name | 4-Nitroindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34701-14-9 | |
| Record name | 4-Nitroindan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34701-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitroindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034701149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34701-14-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitroindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitroindan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitroindan | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQX72X2C2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical synthetic application of 4-Nitroindan?
A1: this compound serves as a versatile starting material for synthesizing various indan derivatives, particularly those containing amino or sulfonic acid groups. For example, it can be used to synthesize 4-aminoindan-7-sulfonic acid [], 5-aminoindan-6-sulfonic acid [], and several other sulfonated derivatives of aminoindan []. It is also a key precursor in the synthesis of 5-azaacenaphthene derivatives, specifically 3-ethoxycarbonyl-5-azaacenaphthene-1, 4(5H)-dione-1ethylene acetal and 3-ethoxycarbonyl-5-azaacenaphthene-1, 4(5H)-dione-1-ethylene dithioacetal [, ].
Q2: Can you elaborate on the synthesis of sulfonated aminoindan derivatives from this compound?
A2: The synthesis of sulfonated aminoindan derivatives from this compound often involves a multistep process. One method involves sulfonation of this compound to produce the corresponding nitroindan sulfonic acid, followed by reduction of the nitro group to an amine group. For instance, this compound can be sulfonated to yield this compound-6-sulfonic acid, which is subsequently reduced to obtain 4-aminoindan-6-sulfonic acid [].
Q3: Are there alternative routes for synthesizing specific sulfonated aminoindan derivatives from this compound?
A3: Yes, alternative synthetic routes exist. For instance, 4-aminoindan-5-sulfonic acid can be synthesized by first treating 4-amino-7-bromoindan with amidosulfuric acid to produce 4-amino-7-bromoindan-5-sulfonic acid, followed by hydrogenolysis to remove the bromine atom [].
Q4: What is the significance of synthesizing 5-azaacenaphthene derivatives from this compound?
A4: The synthesis of 5-azaacenaphthene derivatives from this compound is significant due to the potential biological activities of these heterocyclic compounds. While specific biological activities are not discussed in the provided abstracts, the development of new heterocyclic compounds is crucial for exploring potential pharmaceutical and medicinal applications [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







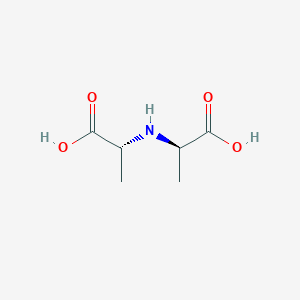

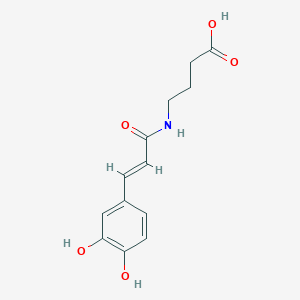
![N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide](/img/structure/B22370.png)
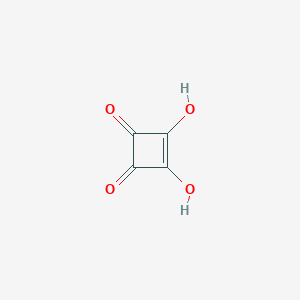
![N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester](/img/structure/B22375.png)
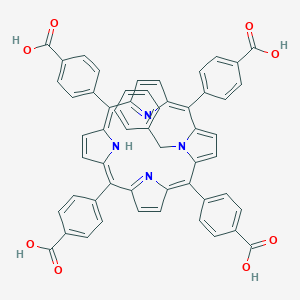
![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)
